![molecular formula C20H24N4O2S B2892340 N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-44-2](/img/new.no-structure.jpg)
N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound that features a furan ring, a quinazoline ring, and a hexanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide typically involves multiple steps. One common route starts with the preparation of the furan derivative, followed by the synthesis of the quinazoline derivative. These intermediates are then coupled under specific conditions to form the final product.
Preparation of the Furan Derivative: The furan derivative can be synthesized by reacting 5-methylfuran-2-carboxaldehyde with an appropriate amine under acidic conditions.
Preparation of the Quinazoline Derivative: The quinazoline derivative is synthesized by reacting 2-aminobenzothiazole with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:
Substitution: The hexanamide chain can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane, and catalysts such as DMAP.
Major Products
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Dihydroquinazolines and reduced furan derivatives.
Substitution: Substituted hexanamides with various functional groups.
科学的研究の応用
N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand the interaction of furan and quinazoline derivatives with biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The furan and quinazoline rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit tyrosine kinases involved in cancer cell signaling .
類似化合物との比較
Similar Compounds
- N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is unique due to its specific combination of a furan ring, a quinazoline ring, and a hexanamide chain. This combination allows it to interact with a unique set of molecular targets and exhibit distinct biological activities compared to other similar compounds .
生物活性
N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, molecular mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety and a quinazoline derivative. Its molecular formula is C16H18N4O2S, with a molar mass of 342.41 g/mol. The presence of the sulfanylidene group is significant for its biological interactions.
1. Anticancer Activity
Research has indicated that quinazoline derivatives, including those similar to this compound, exhibit potent anticancer properties. These compounds often act as inhibitors of various protein kinases involved in cancer cell proliferation.
Table 1: Inhibitory Activity Against Protein Kinases
Compound | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
2i | CDK2 | 0.173 ± 0.012 | |
3i | HER2 | 0.079 ± 0.015 | |
3g | EGFR | 0.097 ± 0.019 | |
3i | VEGFR2 | Not satisfactory |
The above table summarizes the inhibitory activities of related quinazoline derivatives against key kinases involved in cancer signaling pathways.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit tyrosine kinases such as CDK2, HER2, and EGFR, which are critical for cell cycle regulation and proliferation.
Pathways Involved:
- Modulation of signaling pathways related to cell growth, apoptosis, and immune response has been observed.
Case Studies and Research Findings
A significant study published in September 2021 evaluated several quinazoline derivatives for their cytotoxic effects on cancer cell lines. The results demonstrated that compounds structurally similar to this compound exhibited strong cytotoxicity against MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines, indicating potential as therapeutic agents.
Case Study: Quinazoline Derivatives
In this study, derivatives were tested for their ability to inhibit various kinases:
- CDK2 Inhibition: Compounds showed IC50 values comparable to known inhibitors like imatinib.
- HER2 Inhibition: Some derivatives exhibited IC50 values similar to lapatinib, a standard treatment for HER2-positive breast cancer.
Q & A
Q. Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Answer:
Synthesis involves multi-step reactions, including amide coupling, functional group protection, and heterocyclic ring formation. Key challenges include:
- Low yields due to steric hindrance from the 5-methylfuran and sulfanylidene-quinazoline groups.
- Purification difficulties caused by polar byproducts.
Methodological solutions:
- Use coupling agents like EDCI/HOBt for amide bond formation to improve efficiency .
- Employ orthogonal protecting groups (e.g., Fmoc for amines) to prevent side reactions .
- Optimize chromatography conditions (e.g., reverse-phase HPLC with acetonitrile/water gradients) for purification .
Q. Advanced: How can computational modeling predict this compound’s biological targets?
Answer:
- Molecular docking : Screen against kinase or protease databases (e.g., PDB) to identify potential binding pockets in targets like EGFR or PARP .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize high-affinity interactions .
- QSAR models : Use substituent electronic parameters (e.g., Hammett constants) to correlate structural features with activity trends .
Q. Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR :
- ¹H/¹³C NMR resolves furan methyl protons (δ 2.2–2.5 ppm) and quinazoline sulfanylidene signals (δ 160–170 ppm for sulfur-containing groups) .
- 2D experiments (COSY, HSQC) confirm connectivity between the hexanamide chain and heterocyclic core .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₇N₃O₃S: 450.18) .
- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and quinazoline N-H bonds (~3300 cm⁻¹) .
Q. Advanced: How to resolve contradictions in reported biological activities of quinazoline derivatives?
Answer:
Contradictions often arise from:
- Varied assay protocols (e.g., cell lines, incubation times).
- Structural modifications (e.g., substituents on the phenyl or dioxole groups).
Strategies:
- Conduct comparative bioassays using standardized protocols (e.g., MTT assays across 3+ cell lines) .
- Perform meta-analysis of published IC₅₀ values to identify trends linked to specific substituents .
- Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics directly .
Q. Basic: How should stability studies be designed to assess degradation under physiological conditions?
Answer:
- Forced degradation : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH, 37°C, 24h).
- Oxidative stress (3% H₂O₂, 8h).
- Light (ICH Q1B guidelines).
- Analytical tools :
- HPLC-PDA to monitor degradation products (e.g., hydrolyzed amide bonds).
- LC-MS to identify major fragments (e.g., loss of sulfanylidene group) .
Q. Advanced: What in silico methods optimize pharmacokinetic properties?
Answer:
- ADMET prediction : Use tools like SwissADME to assess:
- Lipophilicity (LogP ~3.5 for optimal membrane permeability).
- Solubility (QSPR models for aqueous solubility <10 μg/mL).
- Metabolism prediction : CYP450 docking to identify potential oxidation sites (e.g., furan methyl group) .
- Permeability : Apply the Caco-2 cell model in silico to predict intestinal absorption .
Q. Basic: What are common impurities during synthesis, and how are they identified?
Answer:
- Byproducts :
- Unreacted starting materials (e.g., 5-methylfuran-2-carbaldehyde).
- Over-alkylated quinazoline intermediates.
- Analytical methods :
- TLC (silica gel, ethyl acetate/hexane 3:7) for rapid monitoring.
- HPLC-DAD with a C18 column to resolve co-eluting impurities .
Q. Advanced: How to design structure-activity relationship (SAR) studies for efficacy optimization?
Answer:
- Systematic substitution : Modify:
- Furan group : Replace 5-methyl with halogen (Cl/F) to enhance metabolic stability.
- Hexanamide chain : Shorten to pentanamide to reduce flexibility.
- Bioactivity assays :
特性
CAS番号 |
689266-44-2 |
---|---|
分子式 |
C20H24N4O2S |
分子量 |
384.5 |
IUPAC名 |
N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C20H24N4O2S/c1-14-10-11-15(26-14)13-22-18(25)9-3-2-6-12-21-19-16-7-4-5-8-17(16)23-20(27)24-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3,(H,22,25)(H2,21,23,24,27) |
InChIキー |
SRRJJYWVAPWVCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。